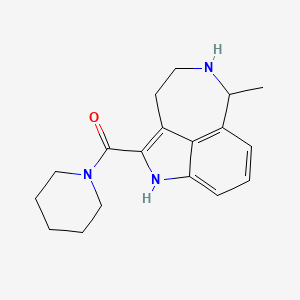
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the 5-position. The key steps may include:
- Formation of the oxazolidinone ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Acetylation of the phenyl ring.
- Hydroxymethylation at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of (5R)-3-(4-acetyl-3-fluorophenyl)-5-carboxy-1,3-oxazolidin-2-one.
Reduction: Formation of (5R)-3-(4-hydroxy-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity to certain targets, while the hydroxymethyl group can improve solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects.
Uniqueness
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other oxazolidinones. The presence of the fluorophenyl group can enhance its stability and binding affinity, while the hydroxymethyl group can improve its pharmacokinetic profile.
Propiedades
Número CAS |
927197-24-8 |
|---|---|
Fórmula molecular |
C12H12FNO4 |
Peso molecular |
253.23 g/mol |
Nombre IUPAC |
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H12FNO4/c1-7(16)10-3-2-8(4-11(10)13)14-5-9(6-15)18-12(14)17/h2-4,9,15H,5-6H2,1H3/t9-/m1/s1 |
Clave InChI |
BJUXXKUTWFMZNE-SECBINFHSA-N |
SMILES isomérico |
CC(=O)C1=C(C=C(C=C1)N2C[C@@H](OC2=O)CO)F |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)N2CC(OC2=O)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)


![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169411.png)




![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)



